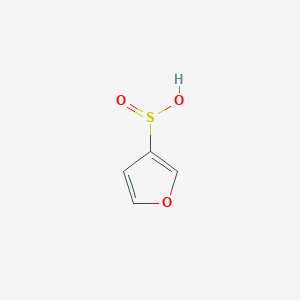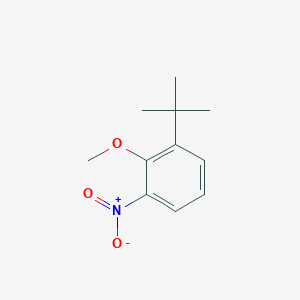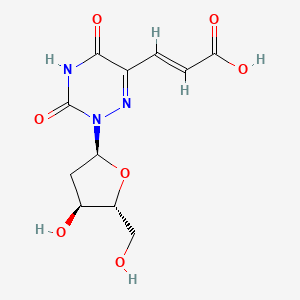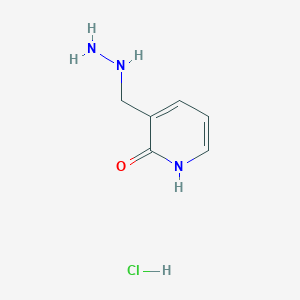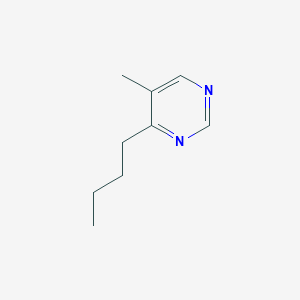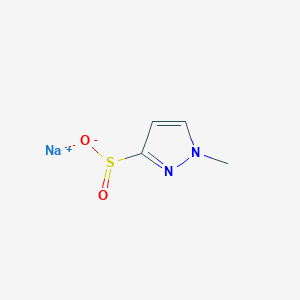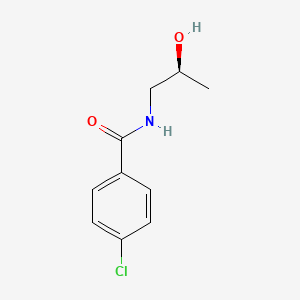
(S)-4-chloro-n-(2-hydroxypropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-chloro-n-(2-hydroxypropyl)benzamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a chloro group at the para position of the benzamide ring and a hydroxypropyl group attached to the nitrogen atom. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-chloro-n-(2-hydroxypropyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with (S)-2-amino-1-propanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, improved safety, and higher efficiency. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-chloro-n-(2-hydroxypropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: The major product is (S)-4-chloro-n-(2-oxopropyl)benzamide.
Reduction: The major product is (S)-n-(2-hydroxypropyl)benzamide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Applications De Recherche Scientifique
(S)-4-chloro-n-(2-hydroxypropyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-4-chloro-n-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The hydroxypropyl group allows for hydrogen bonding with target proteins, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-chloro-n-(2-hydroxyethyl)benzamide
- (S)-4-chloro-n-(2-hydroxybutyl)benzamide
- (S)-4-chloro-n-(2-hydroxyisopropyl)benzamide
Uniqueness
(S)-4-chloro-n-(2-hydroxypropyl)benzamide is unique due to its specific stereochemistry and the presence of both chloro and hydroxypropyl groups. This combination allows for a distinct set of chemical reactions and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
4-chloro-N-[(2S)-2-hydroxypropyl]benzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m0/s1 |
Clé InChI |
ZPIIXMQKNNPMFG-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CNC(=O)C1=CC=C(C=C1)Cl)O |
SMILES canonique |
CC(CNC(=O)C1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
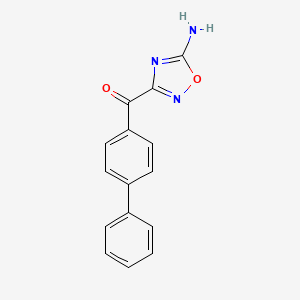
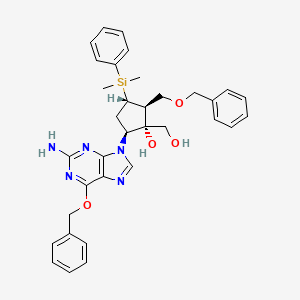
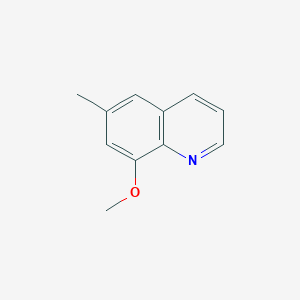
![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)


